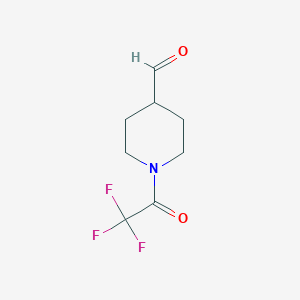![molecular formula C19H19FO4 B13424989 [(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate is an organic compound with a complex structure that includes an acetyloxy group, a fluoro-substituted phenyl ring, and a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-(3-fluoro-4-phenylphenyl)propanoic acid with (1R)-1-acetyloxyethanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: 2-(3-fluoro-4-phenylphenyl)propanoic acid.
Reduction: [(1R)-1-hydroxyethyl] 2-(3-fluoro-4-phenylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the active compound, which may interact with enzymes or receptors in biological systems. The fluoro-substituted phenyl ring can enhance the compound’s binding affinity and specificity for its targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1R)-1-acetyloxyethyl] 2-phenylpropanoate: Lacks the fluoro group, resulting in different chemical and biological properties.
[(1R)-1-acetyloxyethyl] 2-(4-fluorophenyl)propanoate: Similar structure but with the fluoro group in a different position, affecting its reactivity and interactions.
Uniqueness
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate is unique due to the specific positioning of the fluoro group, which can significantly influence its chemical behavior and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H19FO4 |
|---|---|
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3/t12?,14-/m1/s1 |
Clé InChI |
ALIVXCSEERJYHU-TYZXPVIJSA-N |
SMILES isomérique |
C[C@H](OC(=O)C)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424919.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)





![(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol](/img/structure/B13424948.png)




